Allylidene diacetate

Polymer Chemistry Copolymerization Reactivity Ratios

Allylidene diacetate (CAS 869-29-4), also known as acrolein diacetate or 1,1-diacetoxy-2-propene, is a geminal diacetate of the highly reactive α,β-unsaturated aldehyde, acrolein. This compound serves as a stable, storable, and synthetically versatile precursor to acrolein, effectively masking the aldehyde's electrophilic nature and the vinyl group's propensity for polymerization until a desired deprotection step.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 869-29-4
Cat. No. B165430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylidene diacetate
CAS869-29-4
Synonyms1,1-diacetoxy-2-propene, Acrolein, Diactate-2-propene-1,1-diet, ALLYLIDENE DIACETATE
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(=O)OC(C=C)OC(=O)C
InChIInChI=1S/C7H10O4/c1-4-7(10-5(2)8)11-6(3)9/h4,7H,1H2,2-3H3
InChIKeyTXECTBGVEUDNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Allylidene Diacetate (CAS 869-29-4): Core Identity as a Protected Acrolein Synthon


Allylidene diacetate (CAS 869-29-4), also known as acrolein diacetate or 1,1-diacetoxy-2-propene, is a geminal diacetate of the highly reactive α,β-unsaturated aldehyde, acrolein [1]. This compound serves as a stable, storable, and synthetically versatile precursor to acrolein, effectively masking the aldehyde's electrophilic nature and the vinyl group's propensity for polymerization until a desired deprotection step [2]. The molecular structure consists of an allyl group bonded to a carbon center bearing two acetate ester moieties (C7H10O4, MW 158.15 g/mol) [1], which differentiates it from other acrolein acetals in terms of its leaving group profile and resulting reactivity.

Why Allylidene Diacetate Cannot Be Substituted by Generic Acetals or Acrolein Derivatives


Generic substitution of allylidene diacetate with other acrolein acetals (e.g., dimethyl or diethyl acetals) or alternative acrolein precursors is scientifically unjustified due to fundamental differences in copolymerization kinetics, hydrolysis behavior, and synthetic compatibility. The unique combination of a polymerizable vinyl group with two acetate leaving groups imparts a distinct reactivity profile that is not replicated by other acrolein derivatives. For example, the reactivity ratios (r-values) of allylidene diacetate in radical copolymerization have been quantified with several comonomers [1], and these values dictate the sequence distribution and final properties of the resulting copolymers. Using a different acetal would lead to a different copolymer composition and, consequently, different material performance. Furthermore, the base hydrolysis conditions required to liberate the reactive acrolein unit from allylidene diacetate are specific to the acetate ester [2], and other acetals would necessitate different deprotection protocols, potentially leading to side reactions or incomplete conversion in complex synthetic sequences.

Quantifiable Differentiation: Allylidene Diacetate Reactivity Data vs. In-Class Analogs


Radical Copolymerization Kinetics with Vinyl Acetate: r-Value Comparison

The copolymerization behavior of allylidene diacetate (ADA) with vinyl acetate (VAc) is quantified by monomer reactivity ratios, which differ significantly from those of other acrolein derivatives, demonstrating its unique incorporation kinetics. The reactivity ratios were determined as r1 (ADA) = 1.34 ± 0.05 and r2 (VAc) = 0.48 ± 0.03 [1]. These values indicate that ADA is more reactive toward its own radical than toward a VAc radical, and vice versa. This behavior is characteristic of the specific electronic and steric effects of the allylidene diacetate group and is not transferable to other acetals. For comparison, the reactivity ratios for the copolymerization of acrolein diethyl acetal with acrylonitrile were reported to be substantially different [2], underscoring that the choice of acetal profoundly impacts copolymer structure.

Polymer Chemistry Copolymerization Reactivity Ratios

Copolymerization with N-Methyl-N-vinylacetamide: Precise r-Value for Functional Polymer Design

In a study on synthesizing water-soluble polymers with pendant aldehyde groups, allylidene diacetate was copolymerized with N-methyl-N-vinylacetamide (MVA). The relative activity constants (reactivity ratios) were determined as r1 (MVA) = 1.02 ± 0.015 and r2 (allylidene acetate) = 0.95 ± 0.02 [1]. The near-unity values indicate a nearly ideal, random copolymerization. This specific reactivity ratio is crucial because it governs the statistical distribution of the protected aldehyde monomer along the polymer chain, which directly impacts the final polymer's properties after deprotection. No data suggests that other acrolein acetals would exhibit the same near-ideal copolymerization behavior with MVA.

Polymer Science Functional Polymers Reactivity Ratios

Controlled Deprotection: Specific Hydrolysis Conditions for Acrolein Liberation

The acetate protecting groups of allylidene diacetate can be selectively removed under specific, mild basic conditions, which is a key functional advantage over other acrolein acetals that may require harsher or different deprotection protocols. The acetyl groups in copolymers containing allylidene diacetate units were successfully removed by base hydrolysis at a moderate temperature of 45–50°C, yielding water-soluble copolymers with a high content of reactive acrolein units [1]. This defined and relatively mild deprotection condition is a critical process parameter. In contrast, the deprotection of other acetals (e.g., cyclic acetals or diethyl acetals) often requires acidic conditions or different temperatures, which may be incompatible with other functional groups present in a complex molecule or polymer.

Organic Synthesis Protecting Groups Polymer Chemistry

Industrial-Scale Synthesis: A Patented Process with Defined Parameters

A patented method for the synthesis of allylidene diacetate provides a reproducible and scalable route, defining specific parameters for its production that are not shared by all acrolein acetal syntheses. The process involves reacting acrolein with acetic anhydride in the presence of a catalyst and polymerization inhibitor at 40-50°C for 6-12 hours, followed by purification via rectification at 65-75°C under reduced pressure (500-2000 Pa) [1]. This detailed protocol, including specific temperature, pressure, and time ranges, ensures consistent product quality and yield. While general methods for acetal synthesis exist, this patent claims a specific, optimized procedure for allylidene diacetate that is distinct and tailored to the compound's unique properties, such as the high reactivity and polymerization tendency of the starting material and product.

Process Chemistry Synthetic Methods Industrial Production

Validated Application Scenarios for Allylidene Diacetate Based on Quantitative Evidence


Design of Functional Copolymers with Precisely Controlled Reactive Aldehyde Content

Allylidene diacetate is the monomer of choice for synthesizing copolymers where a defined, random distribution of latent aldehyde functionality is required. The well-characterized reactivity ratios with monomers like N-methyl-N-vinylacetamide (r1 ≈ 1.02, r2 ≈ 0.95) [1] and vinyl acetate (r1 = 1.34, r2 = 0.48) [2] allow polymer chemists to use copolymerization equations (e.g., the Mayo-Lewis equation) to predict the exact copolymer composition at any given conversion. This level of control is essential for applications such as creating polymer carriers for drug delivery or enzyme immobilization, where the density of attachment sites (liberated acrolein groups) directly dictates the loading capacity and biological performance of the conjugate [1].

Synthesis of Water-Soluble Polymers with Pendant Acrolein Functionality

This compound enables a two-step route to water-soluble polymers bearing highly reactive acrolein side chains. The first step involves its radical copolymerization with a water-soluble comonomer. The second step utilizes the specific, mild base hydrolysis conditions (45-50°C) [1] to remove the acetate protecting groups, generating the reactive acrolein units without degrading the polymer backbone or other sensitive functional groups. This mild deprotection is a critical advantage, as harsher conditions required for other acetals could lead to unwanted cross-linking or decomposition of the acrolein moieties. This strategy is particularly valuable for preparing bioconjugates and reactive polymer scaffolds for advanced material science.

Use as a Stable Acrolein Equivalent in Multi-Step Organic Synthesis

For synthetic organic chemists, allylidene diacetate functions as a storable and easily handled equivalent of acrolein, a volatile, toxic, and highly reactive lachrymator. The patented industrial synthesis [2] ensures a reliable supply of the compound. In complex, multi-step syntheses, the allylidene diacetate can be installed as a masked acrolein unit, carried through several transformations, and then deprotected at the optimal stage to unveil the reactive α,β-unsaturated aldehyde. This strategy avoids the handling and stability issues associated with free acrolein, improving overall safety and synthetic efficiency. Its use as an acrolein oxonium precursor in tandem C-H allylation and cycloaddition reactions further exemplifies its unique synthetic utility [3].

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